molecular formula C25H21FN2O3S B2875371 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone CAS No. 686743-86-2

2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone

Cat. No. B2875371
CAS RN: 686743-86-2
M. Wt: 448.51
InChI Key: VRERBVBWPASLAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone, also known as FIIN-3, is a small molecule inhibitor that has gained significant attention in the scientific community for its potential therapeutic applications. This compound has been extensively studied for its mechanism of action and physiological effects, making it an important topic of research in the field of drug discovery.

Scientific Research Applications

Enantioselective Cycloaddition Reactions

The compound demonstrates potential in enantioselective cycloaddition reactions. A study by Liu et al. (2013) outlines a method to obtain sulfamate-fused 2,6-disubstituted piperidin-4-ones or 2,3-dihydropyridin-4(1H)-ones with high diastereo- and enantioselectivity, showcasing the utility of related structures in asymmetric synthesis (Liu et al., 2013).

Anticonvulsant Evaluation

Research by Ahuja and Siddiqui (2014) on indole derivatives highlights the potential for compounds with structural similarities to 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone in exploring prospective anticonvulsant agents. This study underscores the relevance of such compounds in medicinal chemistry (Ahuja & Siddiqui, 2014).

Novel Synthesis of Indoles

A method for synthesizing 2-aryl and 2,3-substituted indoles through a modified double elimination protocol is discussed by Babu et al. (2005), which may offer insights into the synthetic versatility of related compounds (Babu, Orita, & Otera, 2005).

Antimicrobial Evaluation

Bărbuceanu et al. (2015) synthesized new heterocyclic condensed systems with bridgehead nitrogen, starting from compounds that share functional groups with 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone, and evaluated their antimicrobial activity (Bărbuceanu et al., 2015).

Synthesis and Application in Carbohydrate Chemistry

Spjut, Qian, and Elofsson (2010) explored the use of a related protection group, highlighting the compound's utility in the synthesis and protection of hydroxyl groups in carbohydrate chemistry, demonstrating its importance in organic synthesis and potential applications in drug design (Spjut, Qian, & Elofsson, 2010).

properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O3S/c26-20-8-5-6-18(14-20)15-27-16-24(21-9-2-4-11-23(21)27)32(30,31)17-25(29)28-13-12-19-7-1-3-10-22(19)28/h1-11,14,16H,12-13,15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRERBVBWPASLAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CS(=O)(=O)C3=CN(C4=CC=CC=C43)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone

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